N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene moiety. Its molecular structure combines electron-deficient (oxadiazole) and electron-rich (benzofuran, thiophene) systems, making it a candidate for diverse applications, including medicinal chemistry and materials science. The bromine atom enhances lipophilicity and may influence binding interactions in biological targets .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O3S/c16-12-6-5-11(23-12)14-18-19-15(22-14)17-13(20)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJWMRHFDMWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The bromothiophene moiety can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in an appropriate solvent such as dichlorobenzene . The final step involves coupling the bromothiophene-substituted oxadiazole with the benzofuran carboxamide through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene and oxadiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Structural Analog: N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-Oxadiazol-3-yl]Phenyl}Furan-2-Carboxamide
This compound replaces the thiophene ring in the target molecule with a bromofuran group and uses a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole. Key differences include:
Table 1: Structural Comparison
| Feature | Target Compound | Bromofuran Analog |
|---|---|---|
| Core Heterocycle | Benzofuran | Benzofuran |
| Oxadiazole Type | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
| Brominated Ring | Thiophene | Furan |
| Electron-Withdrawing Group | Br (thiophene) | Br (furan) |
Structural Analog: 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide
This analog introduces fluorine and methyl substituents while employing a 1,2,5-oxadiazole (furazan) ring. Notable distinctions:
Table 2: Functional Group Impact
| Compound | Key Substituents | Potential Advantages |
|---|---|---|
| Target Compound | 5-Bromothiophene | Enhanced lipophilicity |
| Fluorinated Analog | 5-Fluoro, 3-Methyl | Improved metabolic stability |
Other Analogs: Cyclohexylamino and Thioether Derivatives
A structurally distinct analog, 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid, incorporates a thioether linkage and a cyclohexylamino group. Key contrasts:
- Solubility : The carboxylic acid and polar thioether group may improve aqueous solubility compared to the hydrophobic bromothiophene in the target compound.
- Target Selectivity: The cyclohexylamino group could facilitate interactions with amine-binding pockets in enzymes or receptors .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a brominated thiophene, an oxadiazole ring, and a benzofuran moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's unique arrangement allows for various interactions with biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is known for its role in binding interactions that can inhibit enzymatic activities or modulate receptor functions. This interaction may lead to therapeutic effects in various disease models.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzofuran and oxadiazole moieties enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Properties
Preliminary findings suggest that this compound may possess anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells through the modulation of mitochondrial pathways or inhibition of specific oncogenic pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimalarial Activity : A related oxadiazole derivative demonstrated potent antimalarial effects against resistant strains of Plasmodium falciparum, suggesting that modifications in the oxadiazole structure can enhance efficacy against malaria parasites .
- Antibacterial Effects : Compounds derived from benzofuran scaffolds showed promising antibacterial activity against various strains. The minimum inhibitory concentrations (MIC) ranged from 0.78 μg/mL to 6.25 μg/mL for effective derivatives .
Research Findings
The following table summarizes key research findings on the biological activities associated with this compound and related compounds:
Q & A
Q. What synthetic routes are recommended for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or PCl₅ under reflux conditions .
Bromothiophene Incorporation : Electrophilic aromatic substitution or Suzuki coupling to introduce the 5-bromothiophen-2-yl group .
Amide Coupling : Reaction of 1-benzofuran-2-carboxylic acid with the oxadiazole intermediate using carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) .
- Key Considerations : Optimize solvent choice (e.g., DMF or THF) and reaction time to minimize side products.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to assign proton environments and carbon frameworks. 2D techniques (COSY, HSQC) resolve connectivity ambiguities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Advanced Questions
Q. How can researchers optimize reaction yields during oxadiazole ring formation?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent) to identify optimal conditions. For example, POCl₃-mediated cyclization at 80–100°C in anhydrous acetonitrile improves yields .
- Byproduct Mitigation : Use scavengers like molecular sieves to remove water and prevent hydrolysis of intermediates .
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at peak conversion .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromine position on thiophene) and test against target enzymes (e.g., tyrosine kinases). For example, 5-bromo substitution enhances electrophilic reactivity compared to 3-bromo analogs .
- Data Normalization : Control for assay variables (e.g., cell line viability, incubation time) using reference inhibitors (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ values) and statistical tools (e.g., ANOVA) .
Q. How can computational methods predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., EGFR kinase). Prioritize pockets with high complementarity to the bromothiophene and oxadiazole moieties .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between the carboxamide and kinase active sites) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Notes
- Structural analogs in evidence inform methodologies despite the exact compound’s absence.
- Advanced questions emphasize hypothesis-driven experimental design and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
